![molecular formula C11H17NO3 B1582046 4-(2-(2-Methoxyethoxy)ethoxy)aniline CAS No. 65673-48-5](/img/structure/B1582046.png)
4-(2-(2-Methoxyethoxy)ethoxy)aniline
Overview
Description
“4-(2-(2-Methoxyethoxy)ethoxy)aniline” is a chemical compound with the CAS Number: 355116-94-8 . It has a molecular weight of 255.31 .
Molecular Structure Analysis
The InChI code for “4-(2-(2-Methoxyethoxy)ethoxy)aniline” is provided in the source . This code can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . More detailed physical and chemical properties such as boiling point, density, and storage temperature were not found in the search results.
Scientific Research Applications
1. Solubility and Conductivity in Polyanilines
Highly soluble conductive polyanilines have been synthesized using derivatives like 2,5-bis(2-methoxyethoxy)aniline. These polyanilines exhibit significant solubility in both organic solvents and water, enhancing their practical applications in various fields. The introduction of ethylene-1,2-dioxy chains significantly alters solubility without majorly impacting electronic conductivity (Xu et al., 2014).
2. Electrolyte Solvents in Li-ion Batteries
Novel silane compounds, including those with 2-[2-(2-methoxyethoxy)ethoxy]ethoxy structures, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules exhibit high solubility for various lithium salts and provide effective passivation films on graphite anodes, suggesting their potential in enhancing battery performance (Amine et al., 2006).
3. Oxidation Catalysts
In the field of organic synthesis, derivatives of aniline, including those with methoxyethoxy groups, are used as catalysts or intermediates. For instance, oxidation of 4-alkoxyanilines yields specific nitrophenyl anilines, suggesting their role in synthetic pathways for complex organic molecules (Gebhardt et al., 2008).
4. Liquid Crystal Studies
Derivatives of 4-octyloxy-N-(benzylidene) aniline with methoxyethoxy end groups have been synthesized for studying liquid crystalline properties. These compounds exhibit unique phase transitions and molecular dipole moments, contributing to the understanding of liquid crystal behaviors in materials science (Miyajima et al., 1995).
5. Antimicrobial Activity
Substituted anilines with methoxy and other groups have demonstrated significant antimicrobial activities. This highlights their potential use in developing new antimicrobial agents or biologically active compounds (Banoji et al., 2022).
6. Electrochromic Materials
Studies on polymers derived from nitrotriphenylamine units and thiophene derivatives, including those with methoxyethoxy groups, have shown promising results for electrochromic applications. These polymers exhibit high optical contrasts and fast switching speeds, making them suitable for electrochromic devices (Li et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXQVPLYQQTJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984222 | |
Record name | 4-[2-(2-Methoxyethoxy)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-Methoxyethoxy)ethoxy)aniline | |
CAS RN |
65673-48-5 | |
Record name | 4-[2-(2-Methoxyethoxy)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65673-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(2-Methoxyethoxy)ethoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(2-Methoxyethoxy)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(2-methoxyethoxy)ethoxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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